1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves several steps, typically starting with the trifluoromethylation of a suitable precursor. The trifluoromethyl group is introduced using radical trifluoromethylation techniques, which involve the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(3-Amino-5-(trifluoromethylthio)phenyl)ethanone: Another related compound with a shorter carbon chain. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its diverse biological activities. The presence of an amino group, a trifluoromethylthio group, and a ketone moiety contributes to its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3NOS, with a molecular weight of approximately 283.70 g/mol. Its structural features include:
- Amino Group : Facilitates hydrogen bonding and enhances solubility in biological systems.
- Trifluoromethylthio Group : Increases hydrophobic interactions and binding affinity to molecular targets.
- Ketone Moiety : Plays a role in reactivity and interaction with enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an enzyme inhibitor , potentially affecting various metabolic pathways. The mechanisms include:
- Binding to Active Sites : The compound may bind to the active sites of enzymes, blocking substrate access and inhibiting catalytic activity.
- Hydrogen Bonding : The amino group can form hydrogen bonds with key residues in target proteins, enhancing specificity.
- Hydrophobic Interactions : The trifluoromethylthio group enhances binding affinity and selectivity for certain biological targets.
Mechanism | Description | Example Target |
---|---|---|
Enzyme Inhibition | Blocks substrate access at active sites | Protein Kinases |
Hydrogen Bonding | Forms interactions with residues in enzymes | eEF2K |
Hydrophobic Binding | Enhances interaction stability through hydrophobic forces | Various Enzymes |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis and inhibiting proliferation through modulation of eEF2K activity .
Enzyme Inhibition Studies
The enzyme inhibition potential has been evaluated through various assays. For example, the trifluoromethylthio group has been shown to enhance the potency of inhibitors against enzymes involved in cancer metabolism .
Case Studies
- Inhibitory Effects on Protein Kinases : A study demonstrated that derivatives of this compound exhibited selective inhibition against specific protein kinases involved in cancer progression.
- Cell Viability Assays : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NOS/c1-2-9(15)6-3-7(14)5-8(4-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |
InChI Key |
CFTAVXURQWZKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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